



Application Notes and Protocols for DNA Gyrase ATPase Activity Assay

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Compound of Interest		
Compound Name:	DNA Gyrase-IN-16	
Cat. No.:	B10805749	Get Quote

These application notes provide a detailed overview and protocol for determining the ATPase activity of DNA gyrase, a crucial enzyme in bacterial DNA replication and a key target for antibacterial drug development. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process driven by the hydrolysis of ATP.[1] This ATPase activity is critical for the enzyme's function in relieving topological stress during DNA replication and transcription.[2][3] Inhibition of the DNA gyrase ATPase activity is a validated mechanism for antibacterial agents, such as the coumarin antibiotics (e.g., novobiocin).[4][5]

This document outlines a common method for measuring the ATPase activity of DNA gyrase: the coupled-enzyme assay. This continuous spectrophotometric assay links the hydrolysis of ATP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[4][6]

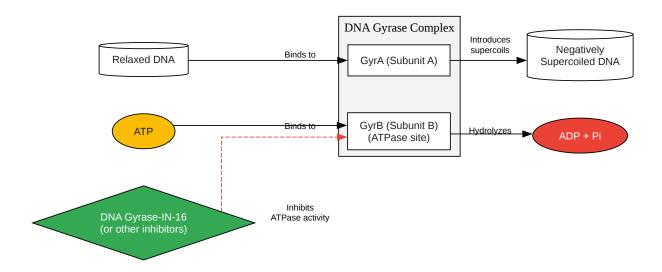
Principle of the Assay

The coupled-enzyme ATPase assay relies on a series of enzymatic reactions. First, DNA gyrase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The ADP produced is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a process that involves the oxidation of



NADH to NAD+. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the rate of ATP hydrolysis by DNA gyrase.[6][7]

Signaling Pathway of DNA Gyrase ATPase Activity

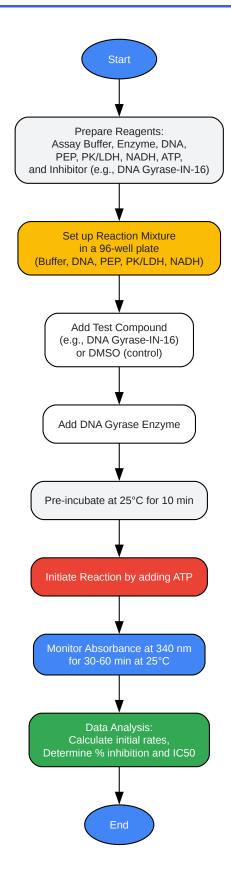


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Caption: Signaling pathway of DNA gyrase ATPase activity and inhibition.

Experimental Workflow for ATPase Activity Assay





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Caption: Experimental workflow for the DNA Gyrase ATPase coupled assay.



Materials and Reagents

- Enzyme: Purified E. coli DNA Gyrase
- DNA: Relaxed pBR322 plasmid DNA
- Assay Buffer (5x): 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 30 mM MgCl₂, 10 mM DTT, 1.8 mM Spermidine
- ATP Solution: 10 mM
- Coupled-Enzyme Mix (10x): 20 mM Phosphoenolpyruvate (PEP), 200 U/ml Pyruvate Kinase (PK), 280 U/ml Lactate Dehydrogenase (LDH)
- NADH Solution: 10 mM
- Test Compound: DNA Gyrase-IN-16 (or other inhibitors) dissolved in DMSO
- Control Inhibitor: Novobiocin
- Microplate: 96-well, UV-transparent, flat-bottom
- Spectrophotometer: Plate reader capable of reading absorbance at 340 nm

Experimental Protocol

- Preparation of Reagents:
 - Prepare 1x Assay Buffer by diluting the 5x stock with nuclease-free water.
 - Thaw all enzymes and reagents on ice. Keep on ice until use.
 - Prepare serial dilutions of the test compound (e.g., DNA Gyrase-IN-16) and control inhibitor (Novobiocin) in DMSO.
- Reaction Setup:
 - The final reaction volume is 100 μ L.



• In each well of a 96-well plate, add the following components in the order listed:

Reagent	Volume (µL)	Final Concentration
Nuclease-free Water	to 100 μL	-
5x Assay Buffer	20	1x
Relaxed pBR322 DNA (1 μg/ μL)	1	10 ng/μL
10x Coupled-Enzyme Mix	10	1x
10 mM NADH	2	200 μΜ
Test Compound/DMSO	2	Variable (e.g., 2% DMSO)
DNA Gyrase (5 U/μL)	1	0.05 U/μL

| 10 mM ATP | 10 | 1 mM |

• Assay Procedure:

- Add all reagents except for ATP to the wells.
- Mix the contents of the wells gently by pipetting.
- Pre-incubate the plate at 25°C for 10 minutes.
- $\circ~$ Initiate the reaction by adding 10 μL of 10 mM ATP to each well.
- Immediately place the plate in a spectrophotometer pre-set to 25°C.
- Monitor the decrease in absorbance at 340 nm every minute for 30-60 minutes.

Controls:

Positive Control: Reaction with DNA gyrase and DMSO (no inhibitor). This represents
 100% enzyme activity.



- Negative Control: Reaction without DNA gyrase. This is used to correct for any background ATP hydrolysis or NADH degradation.
- Inhibitor Control: Reaction with a known inhibitor like novobiocin to validate the assay.

Data Analysis

- Calculate the rate of reaction: Determine the initial rate of NADH consumption (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
- Calculate Percent Inhibition:
 - % Inhibition = [1 (V₀ of sample / V₀ of positive control)] x 100
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantitative Data Summary

The following table provides examples of reported IC $_{50}$ values for known DNA gyrase inhibitors. Note: Specific data for "**DNA Gyrase-IN-16**" is not available in the public domain. The IC $_{50}$ values can vary depending on the assay conditions and the source of the enzyme.



Compound	Target Organism	Assay Type	IC50 (μM)	Reference
Novobiocin	E. coli	ATPase Assay	~2-5	[8]
Novobiocin	M. tuberculosis	ATPase Assay	0.26 - 0.56	[9]
Ciprofloxacin	E. coli	Supercoiling Assay	0.6	[10]
Ciprofloxacin	S. aureus	Supercoiling Assay	2.57	[11]
AZD5099	E. coli	ATPase Assay	<0.01	[12]

Troubleshooting

Issue	Possible Cause	Solution
No change in absorbance	Inactive DNA gyrase	Use a fresh batch of enzyme. Ensure proper storage at -80°C.
Inactive coupled enzymes (PK/LDH)	Use fresh PK/LDH.	
ATP has degraded	Use a fresh ATP stock solution.	_
High background absorbance decrease	Contamination of reagents with ATPases or NADH oxidases	Use high-purity reagents and nuclease-free water.
Spontaneous degradation of NADH	Prepare NADH solution fresh. Protect from light.	
Inconsistent results	Pipetting errors	Use calibrated pipettes and ensure proper mixing.
Temperature fluctuations	Ensure the plate reader maintains a constant temperature.	



Conclusion

The DNA gyrase ATPase coupled assay is a robust and reliable method for studying the activity of DNA gyrase and for screening potential inhibitors. By following this detailed protocol, researchers can obtain reproducible and accurate data to advance the discovery and development of novel antibacterial agents.

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